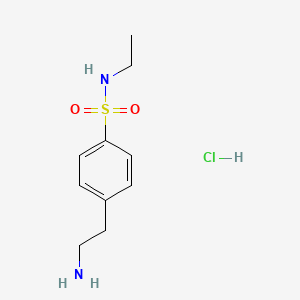
4-(2-Aminoethyl)-N-ethylbenzolsulfonamid-hydrochlorid
Übersicht
Beschreibung
4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2O2S and its molecular weight is 264.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
Diese Verbindung, auch bekannt als AEBSF, wird in der biochemischen Forschung hauptsächlich als Serinprotease-Inhibitor eingesetzt . Es ist wasserlöslich und hemmt Proteasen wie Chymotrypsin, Kallikrein, Plasmin, Thrombin und Trypsin . Seine Stabilität bei niedrigen pH-Werten macht es für bestimmte Anwendungen gegenüber anderen Inhibitoren wie PMSF vorzuziehen .
Pharmakologie
In pharmakologischen Studien wurde AEBSF verwendet, um Cholesterin-regulierende Gene zu untersuchen. Es hemmt die Site-1-Protease (S1P), die entscheidend für die Aktivierung von Sterol-Regulations-Element-bindenden Proteinen (SREBP) ist, die an der Cholesterinregulation beteiligt sind .
Medizinische Forschung
AEBSF wird in der medizinischen Forschung eingesetzt, da es die Produktion von Amyloid-β-Protein hemmen kann, was im Zusammenhang mit der Alzheimer-Krankheitsforschung von Bedeutung ist . Es wurde auch gezeigt, dass es den Spaltungsprozess von Amyloid-Vorläuferproteinen beeinflusst und somit die Produktion von Aβ-Peptiden beeinflusst .
Industrielle Anwendungen
Obwohl spezifische industrielle Anwendungen von AEBSF nicht weit verbreitet sind, deutet seine Rolle als Serinprotease-Inhibitor auf mögliche Anwendungen bei der Entwicklung von Pharmazeutika und bei der Produktion von Materialien hin, bei denen die Proteaseaktivität kontrolliert werden muss .
Chemische Synthese
AEBSF kann in der chemischen Synthese verwendet werden, wenn die Hemmung von Serinproteasen erforderlich ist. Es kann als Schutzmittel für empfindliche Verbindungen während Syntheseprozessen dienen .
Laborforschung
In Laborsituationen wird AEBSF häufig als Reagenz verwendet, um den proteolytischen Abbau während der Vorbereitung und Lagerung von Proteinproben zu verhindern . Es stellt die Integrität von Proteinen für analytische Verfahren wie Elektrophorese und Massenspektrometrie sicher.
Wirkmechanismus
Target of Action
The primary target of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and cell division .
Mode of Action
4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This modification leads to the inactivation of the enzyme and the prevention of protein degradation .
Biochemical Pathways
By inhibiting serine proteases, 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride affects several biochemical pathways. These include the digestion pathway, where serine proteases like trypsin and chymotrypsin break down dietary proteins into amino acids, and the blood coagulation pathway, where serine proteases like thrombin play a key role .
Pharmacokinetics
It is known to be water-soluble , which suggests it could be well-absorbed in the body and could have good bioavailability. Its stability in aqueous solutions is better at lower pH values .
Result of Action
The inhibition of serine proteases by 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride can have several molecular and cellular effects. For instance, it can prevent the degradation of proteins during the protein purification process . It can also inhibit the activity of thrombin, thereby affecting blood coagulation .
Action Environment
The action of 4-(2-aminoethyl)-N-ethylbenzene-1-sulfonamide hydrochloride can be influenced by environmental factors such as pH. Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-N-ethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-2-12-15(13,14)10-5-3-9(4-6-10)7-8-11;/h3-6,12H,2,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXBDHJIUSJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215471-49-0 | |
| Record name | 4-(2-aminoethyl)-N-ethylbenzenesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1521373.png)
![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)

![2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol](/img/structure/B1521379.png)


![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)





